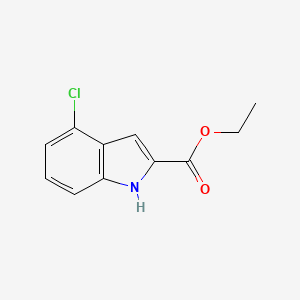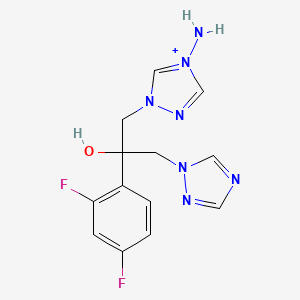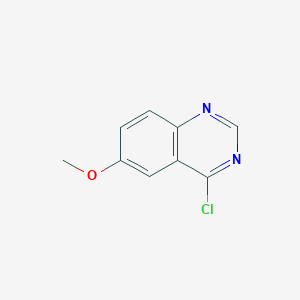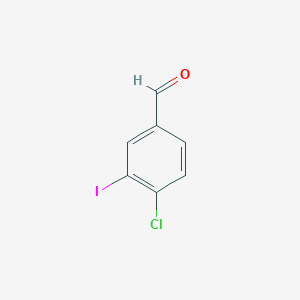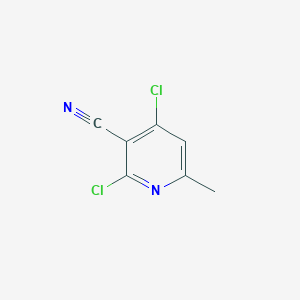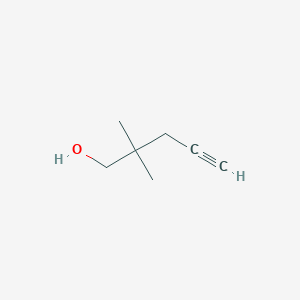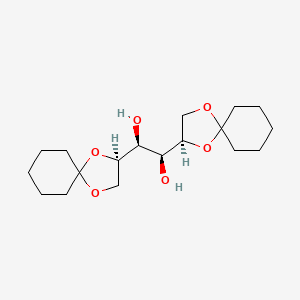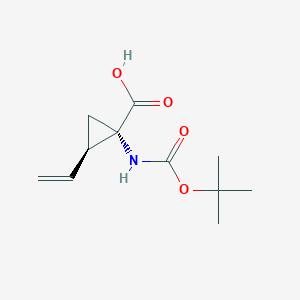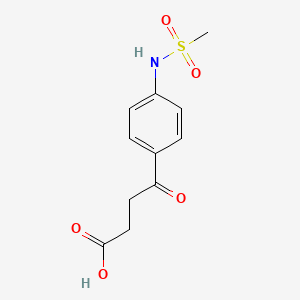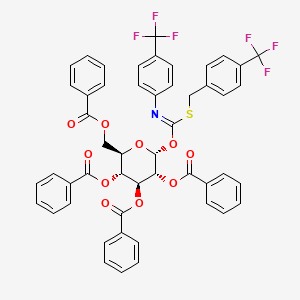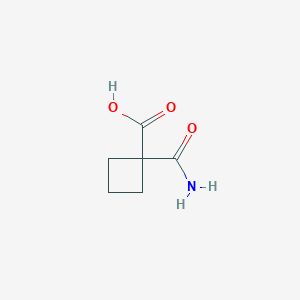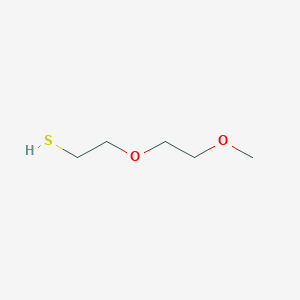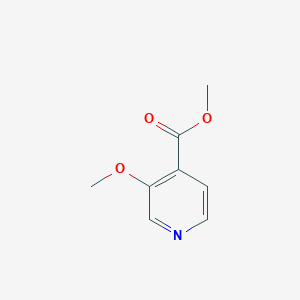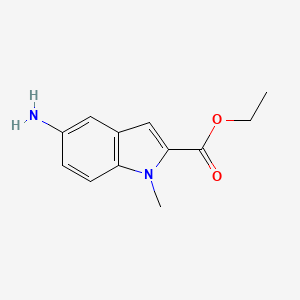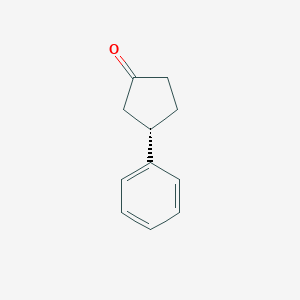
(S)-3-Phenylcyclopentanone
Übersicht
Beschreibung
(S)-3-Phenylcyclopentanone is an organic compound with the chemical formula C<sub>11</sub>H<sub>10</sub>O. It belongs to the class of ketones and features a phenyl group attached to a cyclopentanone ring. The compound exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis of (S)-3-Phenylcyclopentanone can be achieved through various methods, including the Friedel-Crafts acylation of cyclopentanone with a phenyl-containing acyl chloride or anhydride. This reaction introduces the phenyl group onto the cyclopentanone ring.
Molecular Structure Analysis
The molecular structure of (S)-3-Phenylcyclopentanone consists of a five-membered cyclopentanone ring with a phenyl group attached. The stereochemistry at the chiral center determines whether it is (S)- or ®-3-phenylcyclopentanone.
Chemical Reactions Analysis
(S)-3-Phenylcyclopentanone can participate in various chemical reactions, such as nucleophilic additions, reductions, and acid-catalyzed rearrangements. These reactions modify its structure and properties.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of (S)-3-Phenylcyclopentanone is around 50-60°C.
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone.
- Odor : It may have a sweet, floral, or fruity odor due to the phenyl group.
Wissenschaftliche Forschungsanwendungen
Chiroptical Spectroscopies
- Field : Chiroptical Spectroscopies
- Application Summary : Three forms of chiroptical spectroscopies, electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) have been employed to study the configuration and conformational properties of the three molecules: (S)-3-phenylcyclopentanone, (S)-3-phenylcyclohexanone, and (S)-3-phenylcycloheptanone .
Nanomedicine Delivery Technology
- Field : Biomedicine
- Application Summary : Nanomedicine delivery technology plays an important role in modern medicine and has shown good therapeutic effects in scientific research. Polysaccharides have the characteristics of wide sources, excellent biocompatibility, and non-toxicity. In addition, there are multifunctional groups on the main chain of polysaccharides, which can be surface-modified or functionalized to have targeting ability .
General Use
- Field : Chemical Synthesis
- Application Summary : “(S)-3-Phenylcyclopentanone” is a chemical compound used in various chemical synthesis processes . Its specific applications are not detailed in the sources, but it’s likely used as a building block or intermediate in the synthesis of more complex molecules.
Chemical Synthesis
- Field : Chemical Synthesis
- Application Summary : “(S)-3-Phenylcyclopentanone” is a chemical compound used in various chemical synthesis processes . Its specific applications are not detailed in the sources, but it’s likely used as a building block or intermediate in the synthesis of more complex molecules.
Safety And Hazards
(S)-3-Phenylcyclopentanone poses typical chemical hazards, including flammability and skin/eye irritation. Proper handling, storage, and personal protective equipment are essential.
Zukünftige Richtungen
Research on (S)-3-Phenylcyclopentanone could explore:
- Novel synthetic routes for efficient production.
- Applications in pharmaceuticals, agrochemicals, or fragrance industry.
- Sustainable and green synthesis methods.
Eigenschaften
IUPAC Name |
(3S)-3-phenylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXYJLOYZMFIN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448724 | |
| Record name | (S)-3-Phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Phenylcyclopentanone | |
CAS RN |
86505-50-2 | |
| Record name | (S)-3-Phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Phenylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

